5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline
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Overview
Description
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of imidazoquinazolines, which are known for their diverse pharmacological properties, including antihypertensive and vasocontractile activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline typically involves the reaction of 2-chloro-4,5-dihydroimidazole with the corresponding 2-aminoacetophenones in dichloromethane at ambient temperature . This reaction yields the desired imidazoquinazoline derivatives, which can be further modified through various chemical reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reactant concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of nitrones to form spiro-isoxazolidines.
Alkylation and Acylation: The compound can be alkylated or acylated using reagents like dimethyl acetylene-dicarboxylate, acetyl chloride, benzoyl chloride, and mesyl chloride.
Common Reagents and Conditions
Dimethyl Acetylene-Dicarboxylate (DMAD): Used for cycloaddition reactions.
Acetyl Chloride, Benzoyl Chloride, Mesyl Chloride: Used for acylation reactions.
Major Products Formed
Spiro-Isoxazolidines: Formed from 1,3-dipolar cycloaddition reactions.
1-Substituted Derivatives: Formed from alkylation and acylation reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential antihypertensive agent due to its ability to lower blood pressure in experimental animals.
Mechanism of Action
The mechanism of action of 5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with α-adrenergic and imidazoline receptors . These interactions can lead to vasodilation and a subsequent decrease in blood pressure. The compound’s structure allows it to fit into the binding sites of these receptors, modulating their activity and leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Clonidine: An aryliminoimidazolidine with antihypertensive activity mediated by α-adrenergic receptors.
Moxonidine: Another aryliminoimidazolidine with similar receptor interactions.
2,3-Dihydroimidazo[1,2-a]benzimidazole: Known for its blood pressure-lowering effects.
Uniqueness
5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is unique due to its specific structure, which allows for a diverse range of chemical modifications and interactions with biological targets. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for further research and development.
Properties
CAS No. |
823795-40-0 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methylidene-3,10-dihydro-2H-imidazo[2,1-b]quinazoline |
InChI |
InChI=1S/C11H11N3/c1-8-9-4-2-3-5-10(9)13-11-12-6-7-14(8)11/h2-5H,1,6-7H2,(H,12,13) |
InChI Key |
KKYZVSXOESTFCI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2NC3=NCCN13 |
Origin of Product |
United States |
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